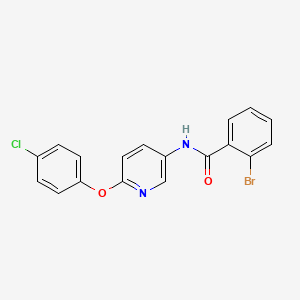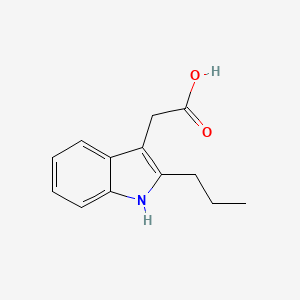
(2-Propyl-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Propyl-1H-indol-3-yl)acetic acid is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound, in particular, has garnered interest due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazine derivatives under acidic conditions. The reaction typically uses phenylhydrazine and a suitable ketone, such as cyclohexanone, in the presence of an acid catalyst like methanesulfonic acid (MsOH) under reflux conditions.
Reduction and Substitution Reactions: Starting from indole-3-acetic acid, propyl groups can be introduced through various substitution reactions. For example, the reaction of indole-3-acetic acid with propyl halides in the presence of a base can yield the desired compound.
Industrial Production Methods: Industrial production of 2-(2-propyl-1H-indol-3-yl)acetic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification, crystallization, and quality control to meet pharmaceutical standards.
Types of Reactions:
Oxidation: Oxidation reactions can convert the indole ring to various oxidized derivatives, such as indole-3-carboxylic acid.
Reduction: Reduction reactions can reduce the indole ring or its substituents, leading to different structural isomers.
Substitution: Substitution reactions can introduce different functional groups onto the indole ring, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acid derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: Halogenated or alkylated indole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-propyl-1H-indol-3-yl)acetic acid exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
2-(1-methyl-1H-indol-3-yl)acetic acid: A methylated derivative with potential biological activity.
2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: A more complex derivative with antimicrobial properties.
Uniqueness: 2-(2-Propyl-1H-indol-3-yl)acetic acid stands out due to its specific propyl group, which can influence its biological activity and chemical reactivity compared to other indole derivatives.
This comprehensive overview highlights the significance of 2-(2-propyl-1H-indol-3-yl)acetic acid in scientific research and its potential applications across various fields
Properties
CAS No. |
52531-10-9 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-(2-propyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C13H15NO2/c1-2-5-11-10(8-13(15)16)9-6-3-4-7-12(9)14-11/h3-4,6-7,14H,2,5,8H2,1H3,(H,15,16) |
InChI Key |
SQRAVBNAXCBMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15356350.png)

![6-(2-bromoethyl)-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15356355.png)

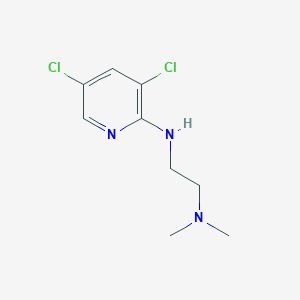
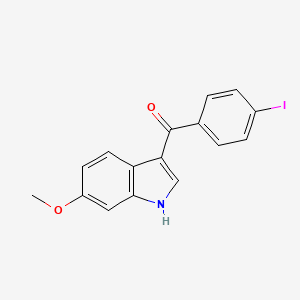
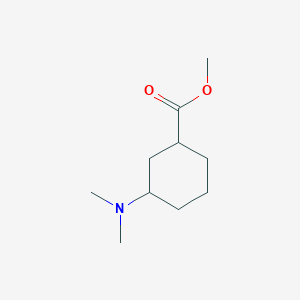

![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
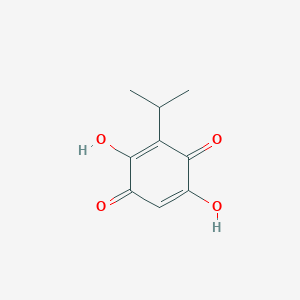
![4-[Bis(2-methylpropyl)amino]-2-methylbenzaldehyde](/img/structure/B15356420.png)
